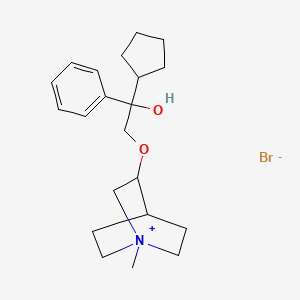
Bufotenina
Descripción general
Descripción
Bufotenina, también conocida como 5-hidroxi-N,N-dimetiltriptamina, es un derivado de triptamina que se encuentra de forma natural. Se encuentra en varias especies de sapos, hongos y plantas. La this compound es estructuralmente similar al neurotransmisor serotonina y es conocida por sus propiedades alucinógenas. Fue aislada por primera vez de la piel de sapo en 1934 y desde entonces se ha estudiado por sus efectos psicoactivos y posibles aplicaciones médicas .
Aplicaciones Científicas De Investigación
La bufotenina se ha estudiado ampliamente en varios campos:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las triptaminas y sus derivados.
Biología: Se ha investigado por sus efectos sobre los receptores de serotonina y su papel en la neurotransmisión.
Mecanismo De Acción
La bufotenina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina, particularmente el receptor 5-HT2A. Actúa como un agonista en estos receptores, lo que lleva a una neurotransmisión alterada y los efectos alucinógenos asociados con su uso. La this compound también afecta otros receptores de serotonina, incluidos 5-HT1A y 5-HT1B, contribuyendo a su perfil farmacológico general .
Análisis Bioquímico
Biochemical Properties
Bufotenine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological effects of Bufotenine .
Cellular Effects
Bufotenine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Bufotenine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bufotenine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Bufotenine vary with different dosages in animal models. At an effective dose of 0.63 mg/day, it did not cause significant effects on the animals’ physiology and on the CNS . Higher doses were well tolerated, causing only mild behavioral effects .
Metabolic Pathways
The metabolic pathways that Bufotenine is involved in are complex and involve interactions with various enzymes or cofactors .
Transport and Distribution
Bufotenine is transported and distributed within cells and tissues in a manner that is still being studied. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
It is known that Bufotenine can be found in the heart and kidney with all doses and in the lungs and brain with higher doses .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La bufotenina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la metilación de la serotonina. Este proceso típicamente utiliza formaldehído y un agente reductor como el cianoborohidruro de sodio. Las condiciones de reacción a menudo incluyen un ambiente ácido para facilitar el proceso de metilación .
Métodos de producción industrial: La producción industrial de this compound es menos común debido a su clasificación como sustancia controlada en muchos países. Cuando se produce, involucra rutas sintéticas similares a las descritas anteriormente, con un control cuidadoso de las condiciones de reacción para garantizar la pureza y el rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: La bufotenina experimenta varios tipos de reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales:
Oxidación: Ácido 5-hidroxiindolacético.
Reducción: Derivados de triptamina reducidos.
Sustitución: Triptaminas sustituidas.
Comparación Con Compuestos Similares
La bufotenina es químicamente similar a otras triptaminas como:
Psilocina (4-hidroxi-N,N-dimetiltriptamina): Se encuentra en ciertos hongos, conocida por sus efectos psicodélicos.
5-metoxi-N,N-dimetiltriptamina (5-MeO-DMT): Se encuentra en varias plantas y sapos, conocida por sus potentes efectos psicoactivos.
N,N-dimetiltriptamina (DMT): Se encuentra en muchas plantas y animales, conocida por sus intensas experiencias psicodélicas
Singularidad: La this compound es única en su interacción específica con los receptores de serotonina y su presencia en una variedad de fuentes naturales, incluidos sapos y plantas. Su perfil farmacológico distinto y su uso histórico en medicinas tradicionales la diferencian de otros compuestos similares .
Propiedades
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTONGPRPXSUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048894 | |
| Record name | Bufotenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bufotenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-93-4 | |
| Record name | Bufotenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufotenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufotenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bufotenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bufotenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFOTENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A31347TZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bufotenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146.5 °C | |
| Record name | Bufotenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bufotenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N-methoxymethanimidamide](/img/structure/B1667968.png)







